REACTION_CXSMILES
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[S:1]([NH2:5])(=[O:4])(=[O:3])[OH:2].[CH2:6]([N:8]([CH2:11][CH3:12])[CH2:9][CH3:10])[CH3:7]>ClCCl>[CH2:6]([N:8]([CH2:11][CH3:12])[CH2:9][CH3:10])[CH3:7].[S:1]([NH2:5])(=[O:3])(=[O:2])[OH:4] |f:3.4|
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Name
|
|
Quantity
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0.49 g
|
Type
|
reactant
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Smiles
|
S(O)(=O)(=O)N
|
Name
|
|
Quantity
|
0.51 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
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3 mL
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Type
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solvent
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Smiles
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ClCCl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
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Smiles
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C(C)N(CC)CC.S(O)(=O)(=O)N
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |